molecular formula C8H7IN2 B13869110 3-Iodo-7-methylpyrrolo[2,3-b]pyridine

3-Iodo-7-methylpyrrolo[2,3-b]pyridine

Cat. No.: B13869110
M. Wt: 258.06 g/mol
InChI Key: KTWLHGWVSLRFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-methylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features an iodine atom at the 3rd position and a methyl group at the 7th position of the pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine typically involves the iodination of 7-methylpyrrolo[2,3-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-methylpyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as DMF or DMSO.

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative.

Scientific Research Applications

3-Iodo-7-methylpyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.

    Chemical Biology: Used in the development of probes for studying biological processes.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as kinase inhibitors, where they bind to the ATP-binding site of kinases, thereby blocking their activity and interrupting signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodopyridine

Uniqueness

3-Iodo-7-methylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an iodine atom and a methyl group on the pyrrolo[2,3-b]pyridine core can lead to distinct electronic and steric effects, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-7-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-11-4-2-3-6-7(9)5-10-8(6)11/h2-5H,1H3

InChI Key

KTWLHGWVSLRFMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=NC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.